molecular formula C17H15Cl2N7S B4567262 N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE

Cat. No.: B4567262
M. Wt: 420.3 g/mol
InChI Key: VDQZAZVCKHWWSC-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a useful research compound. Its molecular formula is C17H15Cl2N7S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is 419.0486701 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthesis and characterization techniques for pyrazole derivatives, including N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. These compounds are characterized using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. These methods provide insights into the compounds' structural and chemical properties, crucial for understanding their potential applications in various fields, including pharmacology and materials science (Titi et al., 2020).

Antimicrobial Activities

Pyrazole and thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of microorganisms, including Gram-positive and Gram-negative bacterial strains. The antimicrobial activity is attributed to the structure of these compounds, which can interact with bacterial cell membranes or interfere with essential bacterial enzymes, leading to the inhibition of bacterial growth (Idrees et al., 2019).

Antitumor and Anticancer Properties

The antitumor and anticancer properties of pyrazole and thiadiazole derivatives, including N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, are of significant interest. Research has demonstrated that these compounds can inhibit the growth of cancer cells, including breast cancer and hepatocellular carcinoma cells. The anticancer activity is likely due to the compounds' ability to interfere with cell signaling pathways, induce apoptosis in cancer cells, and inhibit enzymes critical for cancer cell proliferation (Kasımoğulları et al., 2010).

Antifungal and Antibacterial Pharmacophore Sites

The synthesis of these derivatives often targets the identification of antifungal and antibacterial pharmacophore sites, essential for designing more effective antimicrobial agents. Through structural modifications and bioactivity studies, researchers aim to enhance the antimicrobial efficacy of these compounds while reducing potential toxicity to humans (Titi et al., 2020).

Properties

IUPAC Name

5-(4-chloro-1-ethylpyrazol-3-yl)-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N7S/c1-2-25-10-13(19)15(24-25)16-21-22-17(27-16)20-14-7-8-26(23-14)9-11-5-3-4-6-12(11)18/h3-8,10H,2,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQZAZVCKHWWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 3
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 4
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 5
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 6
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.